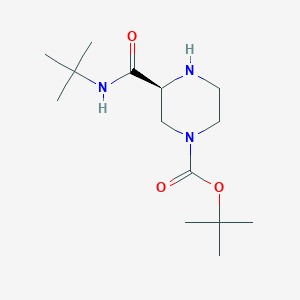

(s)-Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl (3S)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3/c1-13(2,3)16-11(18)10-9-17(8-7-15-10)12(19)20-14(4,5)6/h10,15H,7-9H2,1-6H3,(H,16,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASIOHFAYPRIAC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432337 | |

| Record name | tert-Butyl (3S)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150323-35-6 | |

| Record name | 2-tert-Butylcarboxamido-4-tert-butoxycarbonylpiperazine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150323356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl (3S)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 150323-35-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYLCARBOXAMIDO-4-TERT-BUTOXYCARBONYLPIPERAZINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30XTH596WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

合成路线和反应条件: 棕榈酰胺苄酯可以通过棕榈酸与苄胺反应合成。该反应通常涉及在催化剂如4-二甲基氨基吡啶(DMAP)存在下,使用偶联试剂如二环己基碳二亚胺(DCC)活化棕榈酸。 该反应在室温下于二氯甲烷等有机溶剂中进行 .

工业生产方法: 棕榈酰胺苄酯的工业生产可能涉及类似的合成路线,但规模更大。 该工艺将针对产率和纯度进行优化,可能使用连续流动反应器和自动化系统来确保生产的一致性 .

化学反应分析

反应类型: 棕榈酰胺苄酯会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的羧酸。

还原: 还原反应可以将其转化为伯胺。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。

还原: 使用还原剂如氢化锂铝(LiAlH4)和硼氢化钠(NaBH4)。

主要产物:

氧化: 产生羧酸。

还原: 产生伯胺。

取代: 产生各种取代的酰胺.

科学研究应用

Applications in Synthetic Organic Chemistry

-

Intermediate in Pharmaceutical Synthesis :

- The compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its ability to undergo esterification, nucleophilic substitutions, and amide formation makes it valuable for developing new drugs.

-

Agrochemical Development :

- Due to its structural characteristics, (S)-tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate is also explored for potential applications in agrochemicals, contributing to the development of safer and more effective agricultural products.

Biological Applications

- Medicinal Chemistry :

-

Therapeutic Potential :

- Research indicates that compounds similar to (S)-tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate exhibit significant biological activity, making them candidates for therapeutic applications. Studies have explored their mechanisms of action, revealing insights into how they may influence various biological pathways .

Case Studies and Research Findings

Several studies highlight the efficacy of (S)-tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate derivatives:

- Antidepressant Activity : A study demonstrated that derivatives could effectively modulate serotonin levels, suggesting potential use in treating depression.

- Anticancer Properties : Research has shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

作用机制

棕榈酰胺苄酯主要通过抑制脂肪酸酰胺水解酶(FAAH)发挥作用。这种抑制导致脂肪酸酰胺水平升高,从而可以调节各种生理过程。 该化合物与FAAH的活性位点相互作用,阻止脂肪酸酰胺的水解 .

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations on the Piperazine Ring

Alkyl-Substituted Piperazines

- (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (CAS: 180975-66-0): Features methyl groups at positions 3 and 5 instead of the tert-butylcarbamoyl group.

- (S)-tert-Butyl 3-propylpiperazine-1-carboxylate (CAS: 1217478-55-1):

Aryl- and Heteroaryl-Substituted Piperazines

- tert-Butyl 4-[(E)-3-(4-nitrophenyl)acryloyl]piperazine-1-carboxylate (Compound 12m):

- tert-Butyl 4-(5-(3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanamido)-3-cyanopyridin-2-yl)piperazine-1-carboxylate (Compound 9): Contains a diazirine-functionalized propanamido group for photoaffinity labeling.

Carbamoyl and Urea Derivatives

- L-765,314 (Benzyl (S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate): Shares the tert-butylcarbamoyl group but integrates a quinazoline pharmacophore. Exhibits potent melanin synthesis inhibition (IC₅₀ ~1 μM) via tyrosinase regulation, highlighting the role of the carbamoyl group in bioactivity .

- 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate :

Physicochemical Properties

Key Observations :

- The target compound’s tert-butylcarbamoyl group increases lipophilicity (LogP ~2.1) compared to methyl-substituted analogues (LogP ~1.8) but remains less lipophilic than aryl-acryloyl derivatives (LogP ~3.5).

- Nitro and quinazoline substituents significantly elevate molecular weight and reduce aqueous solubility.

生物活性

(S)-Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate, with the molecular formula and CAS number 150323-35-6, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 285.39 g/mol

- Purity : ≥95%

- Chemical Structure : The compound features a piperazine ring substituted with tert-butyl and carbamoyl groups, which are critical for its biological activity.

Neuroprotective Effects

Recent studies have indicated that compounds structurally related to (S)-Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate can exhibit neuroprotective properties. For instance, research on similar piperazine derivatives has shown their ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease. This suggests that (S)-Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate may also possess neuroprotective effects by modulating pathways involved in neurodegeneration .

Anti-inflammatory Properties

Inflammation is a critical factor in various diseases, including neurodegenerative conditions. Compounds with similar structures have been reported to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to amyloid-beta peptides . This anti-inflammatory activity may contribute to the overall protective effects against neuronal damage.

Case Studies and Experimental Data

- Cell Viability Studies : In vitro studies using astrocyte cell lines treated with amyloid-beta showed that related compounds increased cell viability significantly compared to controls. For instance, when treated with a structurally analogous compound at concentrations around 100 μM, cell viability improved from approximately 43% to nearly 63% in the presence of toxic agents .

- Cytokine Production : Data indicated that treatment with certain piperazine derivatives resulted in decreased levels of TNF-α production in astrocytes exposed to amyloid-beta, suggesting a mechanism for reducing inflammation and protecting neuronal cells .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| (S)-Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate | C₁₄H₂₇N₃O₃ | 285.39 g/mol | Potential neuroprotective effects |

| Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | C₁₄H₂₁N₃O₃ | - | Inhibits amyloid-beta aggregation |

| Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | C₁₀H₂₀N₂O₃ | 216.28 g/mol | Anti-inflammatory properties |

常见问题

Q. What are the common synthetic routes for (s)-tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate?

The compound is typically synthesized via multi-step routes involving Boc-protected intermediates. A common approach involves coupling tert-butyl piperazine-1-carboxylate with activated carbonyl derivatives (e.g., acid chlorides or mixed anhydrides). For example, tert-butyl piperazine-1-carboxylate reacts with tert-butylcarbamoyl chloride under basic conditions (e.g., NaH in DMF) to form the target compound. Alternative routes employ coupling agents like EDCI/HOAt for amidation, as seen in analogous piperazine derivatives .

Q. What spectroscopic methods are used to characterize this compound?

Key characterization techniques include:

- 1H/13C NMR : To confirm the stereochemistry and substitution patterns of the piperazine ring and tert-butyl groups. For example, tert-butyl protons appear as singlets near δ 1.4 ppm, while piperazine protons show splitting patterns between δ 3.0–4.0 ppm .

- FT-IR : To identify carbamate (C=O stretch ~1680 cm⁻¹) and amide (N-H bend ~1540 cm⁻¹) functional groups .

- LCMS : To verify molecular weight and purity .

Q. How to handle Boc protection/deprotection in synthesis?

Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP in THF). Deprotection involves acidic cleavage (e.g., TFA or HCl in dioxane) to yield the free amine. Careful pH control during deprotection minimizes side reactions like carbamate hydrolysis .

Q. What are the primary research applications of this compound?

It serves as a key intermediate in medicinal chemistry, particularly in synthesizing enzyme inhibitors (e.g., prolyl-hydroxylase inhibitors for hypoxia-related diseases) and PROTACs (proteolysis-targeting chimeras). Its piperazine core enables modular functionalization for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How to optimize reaction yields in the synthesis of this compound?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilic substitution reactions, as seen in tert-butyl piperazine-1-carboxylate derivatives (88.7% yield at 110°C) .

- Catalysts : Bases like K₂CO₃ or NaH improve reaction kinetics for carbamate/amide bond formation .

- Purification : Silica gel chromatography or recrystallization removes unreacted starting materials and byproducts .

Q. How to resolve contradictions in NMR data during structural elucidation?

Contradictions (e.g., unexpected splitting or integration) are addressed by:

- 2D NMR : COSY and HSQC experiments clarify proton-proton correlations and carbon connectivity .

- Internal standards : Mesitylene or TMS is added for quantitative analysis in complex mixtures .

- X-ray crystallography : Definitive structural confirmation, as demonstrated for tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate derivatives .

Q. How to design experiments to study its mechanism as a prolyl-hydroxylase inhibitor?

Mechanistic studies involve:

- Enzyme assays : Measure IC₅₀ values using recombinant HIF prolyl-hydroxylase and α-ketoglutarate cofactor .

- Molecular docking : Predict binding modes using software like AutoDock, guided by X-ray crystallographic data of similar inhibitors .

- Cellular hypoxia models : Assess HIF-1α stabilization in cell lines under low-oxygen conditions .

Q. What computational methods support crystallographic analysis of this compound?

Software tools include:

- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL). The software handles high-resolution data and twinning corrections, critical for piperazine derivatives .

- CrystalExplorer : Analyzes intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) via Hirshfeld surfaces .

Strategies for regioselective functionalization of the piperazine ring.

Regioselectivity is achieved through:

- Protecting group tactics : Boc protection directs substitution to the less hindered nitrogen .

- Directed ortho-metalation : Use of Lewis acids (e.g., Mg or Zn) to activate specific positions on aromatic rings attached to piperazine .

Best practices for X-ray data collection and refinement.

Ensure:

- High-resolution data : Collect at synchrotron sources (λ ~0.7–1.0 Å) to resolve light atoms (e.g., oxygen and nitrogen) .

- Twinned data correction : Apply SHELXL’s TWIN/BASF commands for crystals with non-merohedral twinning .

- Validation tools : Use PLATON or CCDC’s Mercury to check for voids, symmetry errors, and thermal motion artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。